H-His(1-mtt)-OH
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Overview
Description
H-His(1-mtt)-OH, also known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a compound commonly used in biochemical assays. It is a yellow tetrazole that is reduced to purple formazan in living cells. This compound is widely used in cell viability assays, particularly the MTT assay, to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .
Scientific Research Applications
H-His(1-mtt)-OH is widely used in scientific research, particularly in the following areas:
Cell Viability Assays: The compound is used in MTT assays to measure cell viability, proliferation, and cytotoxicity
Drug Screening: It is used to screen potential anticancer drugs by measuring their cytotoxic effects on cancer cells.
Toxicology Studies: The compound is used to assess the toxicity of various chemicals and environmental pollutants.
Biochemical Research: It is used to study cellular metabolic activity and mitochondrial function.
Mechanism of Action
Target of Action
The primary target of H-His(1-mtt)-OH, also known as MTT, is the metabolically active cells . The compound interacts with the NAD(P)H-dependent oxidoreductase enzymes present in these cells .
Mode of Action
MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells . This reduction is facilitated by the NAD(P)H-dependent oxidoreductase enzymes within the cells . The more metabolically active the cells are, the more MTT is reduced, leading to a darker solution .
Biochemical Pathways
The reduction of MTT primarily involves the cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes . These enzymes are part of the cellular redox system and play a crucial role in various biochemical pathways, including cellular respiration .
Pharmacokinetics
The pharmacokinetics of MTT primarily involve its absorption and metabolism within the cells. Once absorbed, the MTT is reduced by the cellular enzymes to form formazan . The rate of this reduction process, which can be quantified by measuring the absorbance at 500-600 nanometers using a multi-well spectrophotometer, is indicative of the compound’s bioavailability .
Result of Action
The reduction of MTT to formazan results in a color change from yellow to purple. This color change is used as an indicator of cell viability, proliferation, and cytotoxicity . The darker the solution, the greater the number of viable, metabolically active cells .
Action Environment
The action of MTT is influenced by various environmental factors. For instance, the presence of certain growth factors, cytokines, and nutrients can enhance cellular metabolic activity, thereby increasing the reduction of MTT . Conversely, cytotoxic or growth-inhibiting agents can decrease metabolic activity, leading to a lighter solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His(1-mtt)-OH typically involves the reaction of 4,5-dimethylthiazol-2-yl with 2,5-diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a phosphate-buffered saline solution at a pH of 7.4. The product is then purified using filtration and recrystallization techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity. The compound is then packaged in sterile vials for distribution to laboratories and research institutions .
Chemical Reactions Analysis
Types of Reactions
H-His(1-mtt)-OH undergoes several types of chemical reactions, including:
Oxidation: Under certain conditions, the compound can be oxidized back to its original yellow tetrazole form.
Common Reagents and Conditions
Reduction: The reduction reaction typically occurs in the presence of NAD(P)H and cellular oxidoreductase enzymes.
Oxidation: Oxidation can be induced using oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products Formed
Comparison with Similar Compounds
H-His(1-mtt)-OH is similar to other tetrazolium salts such as XTT, MTS, and WST-1. it has unique properties that make it particularly useful in cell viability assays:
Similar Compounds
Properties
IUPAC Name |
(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYUUIKLMCEIP-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.